tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1821785-68-5
VCID: VC2569938
InChI: InChI=1S/C10H19NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
SMILES: CC1CCN(C1)C(=O)OC(C)(C)C
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate

CAS No.: 1821785-68-5

Cat. No.: VC2569938

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate - 1821785-68-5

Specification

CAS No. 1821785-68-5
Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H19NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Standard InChI Key JQXFBJIDTLTFNU-QMMMGPOBSA-N
Isomeric SMILES C[C@H]1CCN(C1)C(=O)OC(C)(C)C
SMILES CC1CCN(C1)C(=O)OC(C)(C)C
Canonical SMILES CC1CCN(C1)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Structure

Tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate consists of a five-membered pyrrolidine ring with a methyl group at the 3-position in the S configuration. The nitrogen atom of the pyrrolidine ring is protected by a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. This structure provides several reactive sites that can be modified for various synthetic applications.

Physical and Chemical Properties

The compound exists as a colorless to pale yellow liquid or crystalline solid, depending on purity and temperature conditions. It is soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide, making it versatile for various synthetic applications. The table below summarizes its key physicochemical properties:

PropertyValue
Molecular FormulaC10H19NO2
Molecular Weight185.27 g/mol
AppearanceColorless to pale yellow liquid/solid
SolubilitySoluble in organic solvents (DCM, THF, DMF)
Optical Rotation[α]D = -12.5° (c = 1.0, CHCl3)
Boiling Point115-118°C (0.5 mmHg)

Stereochemistry

The stereochemistry at the 3-position is critical for the compound's applications in asymmetric synthesis. The S configuration provides a defined spatial arrangement that can influence subsequent reactions and biological activities of derivatives. This stereocenter can serve as a control element for introducing additional stereocenters in more complex molecules.

Synthesis Methods

General Synthetic Routes

Several synthetic routes can be employed to prepare tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate, with the key challenge being the establishment of the correct stereochemistry at the 3-position. Major synthetic approaches include:

From Chiral Pool Starting Materials

This approach utilizes naturally occurring chiral compounds as starting materials. For example, starting from L-amino acids followed by a series of transformations to establish the pyrrolidine ring while maintaining the stereochemistry.

Asymmetric Hydrogenation

The synthesis can be achieved through the asymmetric hydrogenation of pyrroline derivatives using chiral catalysts to establish the required stereochemistry at the 3-position. This method typically employs rhodium or ruthenium catalysts with chiral ligands.

Enzymatic Resolution

Another approach involves the enzymatic resolution of racemic mixtures to isolate the desired (3S) enantiomer. This method leverages the selectivity of enzymes to preferentially react with one enantiomer over the other.

Key Reaction Parameters

The following table outlines critical reaction parameters for the asymmetric hydrogenation route:

ParameterOptimal ConditionEffect on Yield/Selectivity
CatalystRh(COD)2BF4 with (R,R)-DIPAMP>95% ee
Hydrogen Pressure40-50 barHigher pressure increases reaction rate
Temperature25-30°CLower temperatures improve enantioselectivity
SolventMethanol or THFAffects catalyst solubility and activity
Reaction Time12-24 hoursExtended time may lead to side reactions

Applications in Organic Synthesis

As a Building Block

Tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate serves as a valuable building block in organic synthesis due to its defined stereochemistry and protected nitrogen functionality. The Boc protecting group allows for selective reactions at other positions while protecting the nitrogen from unwanted side reactions.

In Pharmaceutical Synthesis

In pharmaceutical research, this compound functions as a precursor for various bioactive molecules. The pyrrolidine ring is a common structural motif in many pharmaceuticals, and the defined stereochemistry at the 3-position can influence biological activity and selectivity.

Functionalization Strategies

The compound can be further functionalized at various positions:

  • N-deprotection followed by reprotection or alkylation

  • C-H activation at the methyl group

  • Functionalization at the 4-position through lithiation or other methods

Biological Significance

Structure-Activity Relationships

The pyrrolidine ring system is present in numerous biologically active compounds, with the stereochemistry often playing a crucial role in activity. While the parent compound itself may have limited biological activity, its derivatives have shown significant pharmacological properties.

Derivatives and Their Activities

Derivatives of tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate have been explored for various biological applications. The table below summarizes some key derivatives and their reported activities:

DerivativeModificationBiological Activity
3-hydroxymethyl derivativeHydroxymethyl at 3-positionEnzyme inhibition activity
3,4-disubstituted derivativesAdditional substituent at 4-positionEnhanced receptor binding
N-deprotected derivativesRemoval of Boc groupIncreased water solubility
Heterocyclic conjugatesConjugation with other ring systemsTargeted therapeutic applications

Research Findings

Synthetic Methodology Advancements

Recent research has focused on developing more efficient synthetic routes to tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate and its derivatives. Advancements in catalytic methods have improved both yield and stereoselectivity, making the compound more accessible for research applications.

Structural Analogues

Structural analogues with varying substituents at the 3-position demonstrate how small changes in the molecule can significantly impact properties and activities. For example, compounds with hydroxyl or halogen substituents at the 3-position show different reactivity profiles and potential applications.

Computational Studies

Analytical Methods

Spectroscopic Characterization

Several analytical techniques are commonly employed to characterize tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed structural information about the compound. Characteristic signals include:

  • ¹H NMR: tert-butyl singlet around 1.45 ppm, methyl doublet around 1.0 ppm

  • ¹³C NMR: carbonyl carbon around 155 ppm, tert-butyl carbons around 28 and 80 ppm

Mass Spectrometry

Mass spectrometry is useful for confirming the molecular weight and fragmentation pattern. Common fragments include the loss of the tert-butyl group (M-57) and the Boc group (M-100).

Chromatographic Methods

Chromatographic techniques are essential for determining the purity and enantiomeric excess of the compound:

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC columns can separate enantiomers to determine enantiomeric purity. Common columns include Chiralcel OD-H and Chiralpak AD-H.

Gas Chromatography (GC)

GC methods, particularly when coupled with mass spectrometry (GC-MS), provide both separation and identification capabilities.

Comparative Analysis with Related Compounds

Structural Relatives

Comparing tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate with related compounds reveals important structure-activity relationships. The table below presents a comparison with structurally similar compounds:

CompoundStructural DifferenceRelative ReactivityNotable Applications
tert-butyl (3S)-3-methylpyrrolidine-1-carboxylateReference compoundBaselineBuilding block in synthesis
tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylateAdditional hydroxyl at 3-position, methyl at 4-positionHigher polarity, additional reaction sitePharmaceutical intermediates
tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylateBromomethyl at 3-position, methyl at 4-positionIncreased electrophilicityCross-coupling reactions
tert-butyl (3R)-3-methylpyrrolidine-1-carboxylateOpposite stereochemistryDifferent spatial arrangementComplementary building block

Reactivity Patterns

The reactivity of tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate is primarily determined by the pyrrolidine ring and the protecting group. The methyl substituent at the 3-position can influence both steric and electronic properties, affecting reactions at neighboring positions.

Industrial Applications

Scale-Up Considerations

Scaling up the synthesis of tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate presents several challenges:

  • Maintaining stereoselectivity at larger scales

  • Cost-effective catalysts and reagents

  • Process safety considerations

  • Purification methodologies

Patent Landscape

The compound appears in numerous patents, particularly in the pharmaceutical sector. Patent applications often focus on novel synthetic routes, specific derivatives, or applications in drug development.

Future Research Directions

Emerging Applications

Emerging applications for tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate include:

  • Development of new catalytic methodologies

  • Applications in materials science

  • Exploration of novel biological activities

  • Use in flow chemistry and continuous manufacturing

Methodological Advances

Future research may focus on:

  • More sustainable synthetic routes

  • Catalyst development for improved stereoselectivity

  • Novel functionalization strategies

  • Integration into automated synthesis platforms

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